molecular formula C18H27NO2 B262604 N-cyclooctyl-3-(4-methoxyphenyl)propanamide

N-cyclooctyl-3-(4-methoxyphenyl)propanamide

カタログ番号 B262604
分子量: 289.4 g/mol
InChIキー: IAVOIRPPFMYDRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclooctyl-3-(4-methoxyphenyl)propanamide, also known as CPP-115, is a compound that has gained significant attention in the scientific research community. CPP-115 is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal activity, and its dysregulation has been implicated in various neurological disorders. CPP-115 has been studied for its potential therapeutic applications in the treatment of these disorders.

作用機序

N-cyclooctyl-3-(4-methoxyphenyl)propanamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound can increase the levels of GABA in the brain, which can reduce neuronal excitability and prevent seizures. Additionally, increased GABA levels can reduce anxiety-like behavior and drug-seeking behavior in animal models.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can have various biochemical and physiological effects. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal activity, and its dysregulation has been implicated in various neurological disorders. By increasing GABA levels, this compound can reduce neuronal excitability and prevent seizures. Additionally, increased GABA levels can reduce anxiety-like behavior and drug-seeking behavior in animal models.

実験室実験の利点と制限

One advantage of N-cyclooctyl-3-(4-methoxyphenyl)propanamide is its high potency as a GABA-AT inhibitor, which allows for lower dosages and reduces the risk of side effects. Additionally, this compound has been shown to have a long half-life, which can improve its efficacy as a therapeutic agent. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have low bioavailability, which can limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for the study of N-cyclooctyl-3-(4-methoxyphenyl)propanamide. One potential application is in the treatment of epilepsy, as this compound has been shown to reduce seizure activity in animal models. Additionally, this compound has been studied for its potential use in the treatment of anxiety and addiction, and further studies are needed to determine its efficacy in these areas. Another future direction is the development of more efficient synthesis methods for this compound, which could improve its yield and reduce its cost. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

合成法

N-cyclooctyl-3-(4-methoxyphenyl)propanamide can be synthesized using a multi-step process involving the reaction of cyclooctylamine with 4-methoxybenzoyl chloride, followed by a coupling reaction with ethyl chloroformate and the final deprotection step. The yield of this compound can be improved by optimizing the reaction conditions and using a more efficient deprotection method.

科学的研究の応用

N-cyclooctyl-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to increase GABA levels in the brain, which can reduce neuronal excitability and prevent seizures. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. Additionally, this compound has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

特性

分子式

C18H27NO2

分子量

289.4 g/mol

IUPAC名

N-cyclooctyl-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C18H27NO2/c1-21-17-12-9-15(10-13-17)11-14-18(20)19-16-7-5-3-2-4-6-8-16/h9-10,12-13,16H,2-8,11,14H2,1H3,(H,19,20)

InChIキー

IAVOIRPPFMYDRY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CCCCCCC2

正規SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CCCCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。